molecular formula C15H10OS B8479543 Benzaldehyde,2-benzo[b]thien-5-yl-

Benzaldehyde,2-benzo[b]thien-5-yl-

Cat. No. B8479543
M. Wt: 238.31 g/mol
InChI Key: GMKYOQKIHQSYTK-UHFFFAOYSA-N
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Patent
US07449481B2

Procedure details

To a suspension of 2-Benzo[b]thiophene-5-yl-benzaldehyde (compound PRE14) (3.31 g, 13.9 mmole) in methanol (30 mL) was added at 0-5° C. portionwise NaBH4 (0.528 g, 13.9 mmole). At the end of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 2 h. After concentration, the residue was diluted with water and diethyl ether, the organic layer dried over Na2SO4 and concentrated to give 3.13 g of compound O7 as an orange brown oil (Yield=94%).
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.528 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([C:10]3[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=3[CH:12]=[O:13])[CH:8]=[CH:9][C:2]1=2.[BH4-].[Na+]>CO>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[C:7]([C:10]3[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=3[CH2:12][OH:13])[CH:8]=[CH:9][C:2]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
3.31 g
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)C2=C(C=O)C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.528 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the residue was diluted with water and diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C2=C(C=C1)C=C(C=C2)C2=C(C=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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